An In-Depth Technical Guide to Keto Tamibarotene: Chemical Structure and Properties
An In-Depth Technical Guide to Keto Tamibarotene: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Keto Tamibarotene, a prominent metabolite of the synthetic retinoid Tamibarotene, represents a key area of interest in the study of retinoid pharmacology and metabolism. Tamibarotene itself is a selective agonist for the retinoic acid receptors alpha (RARα) and beta (RARβ), and it has been developed for therapeutic applications, most notably in the treatment of acute promyelocytic leukemia (APL).[1][2] Understanding the chemical structure and properties of its metabolites, such as Keto Tamibarotene, is crucial for a comprehensive understanding of the parent drug's efficacy, safety profile, and overall metabolic fate. This technical guide provides a detailed overview of the chemical structure and known properties of Keto Tamibarotene, offering valuable insights for researchers and professionals in the field of drug development.
Chemical Identity and Structure
Keto Tamibarotene is chemically identified as 4-[(5,5,8,8-tetramethyl-6-oxo-7H-naphthalen-2-yl)carbamoyl]benzoic acid. Its formation involves the oxidation of the tetralin ring of Tamibarotene, resulting in the introduction of a ketone functional group.
Molecular Formula: C₂₂H₂₃NO₄[3]
Molecular Weight: 365.42 g/mol [3]
CAS Number: 162661-91-8[3]
IUPAC Name: 4-[(5,5,8,8-tetramethyl-6-oxo-7H-naphthalen-2-yl)carbamoyl]benzoic acid[3]
Chemical Structure:
Caption: Chemical structure of Keto Tamibarotene.
Physicochemical Properties
While specific experimental data for Keto Tamibarotene is not extensively available in the public domain, its properties can be inferred from its chemical structure and comparison with the parent compound, Tamibarotene.
| Property | Value/Information | Source |
| Molecular Formula | C₂₂H₂₃NO₄ | [3] |
| Molecular Weight | 365.42 g/mol | [3] |
| CAS Number | 162661-91-8 | [3] |
| IUPAC Name | 4-[(5,5,8,8-tetramethyl-6-oxo-7H-naphthalen-2-yl)carbamoyl]benzoic acid | [3] |
| SMILES | CC1(CC(=O)C(C2=C1C=C(C=C2)NC(=O)C3=CC=C(C=C3)C(=O)O)(C)C)C | [3] |
| InChI | InChI=1S/C22H23NO4/c1-21(2)12-18(24)22(3,4)16-10-9-15(11-17(16)21)23-19(25)13-5-7-14(8-6-13)20(26)27/h5-11H,12H2,1-4H3,(H,23,25)(H,26,27) | [3] |
Synthesis and Metabolism
Keto Tamibarotene is a product of the metabolism of Tamibarotene. The biotransformation is primarily mediated by the cytochrome P450 enzyme system, with CYP3A4 being the major enzyme involved.[4][5] The metabolic process involves the oxidation of the benzylic carbon atom on the tetralin ring of Tamibarotene to form the corresponding ketone.
While specific, detailed synthetic routes for the exclusive production of Keto Tamibarotene are not widely published, its synthesis can be approached through the oxidation of Tamibarotene. General methods for the oxidation of similar benzylic methylene groups in retinoid-like structures can be adapted for this purpose.
Caption: Metabolic and potential synthetic pathways to Keto Tamibarotene.
Mechanism of Action and Biological Activity
The biological activity of Keto Tamibarotene is intrinsically linked to its interaction with retinoic acid receptors (RARs). As a metabolite of Tamibarotene, a known selective RARα/β agonist, it is highly probable that Keto Tamibarotene retains some affinity for these receptors.[6][7] The binding of retinoids to RARs leads to the formation of a heterodimer with the retinoid X receptor (RXR). This complex then binds to retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby modulating gene transcription.[8] This regulation of gene expression is central to the role of retinoids in cellular differentiation, proliferation, and apoptosis.[9]
The specific binding affinity and transactivation potential of Keto Tamibarotene for RAR subtypes have not been extensively reported. However, it is plausible that the introduction of the keto group could modulate its interaction with the ligand-binding pocket of the RARs, potentially altering its potency and selectivity compared to the parent compound. Further research is required to fully elucidate the specific pharmacological profile of Keto Tamibarotene.
Analytical Characterization
The analysis and quantification of Keto Tamibarotene in biological matrices are typically achieved using advanced chromatographic and mass spectrometric techniques.
Experimental Protocol: Quantification of Keto Tamibarotene in Biological Samples
This protocol provides a general framework for the quantification of Keto Tamibarotene in plasma or serum, based on established methods for retinoid analysis.[10][11]
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma or serum, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled analog of Keto Tamibarotene or a structurally similar compound not present in the sample).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient program to achieve separation from other metabolites and endogenous compounds. For example, start with 95% A, ramp to 5% A over 5 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode (to be optimized).
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for Keto Tamibarotene and the internal standard need to be determined by direct infusion of the analytical standards.
-
3. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
-
Determine the concentration of Keto Tamibarotene in the unknown samples by interpolating their peak area ratios from the calibration curve.
Caption: General workflow for the analytical characterization of Keto Tamibarotene.
Biological Evaluation
The biological activity of Keto Tamibarotene can be assessed using a variety of in vitro assays commonly employed for retinoids.
Experimental Protocol: In Vitro Cell Differentiation Assay
This protocol describes a method to evaluate the ability of Keto Tamibarotene to induce differentiation in a human promyelocytic leukemia cell line, such as HL-60, a common model for APL research.[6]
1. Cell Culture:
-
Culture HL-60 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
2. Treatment:
-
Seed HL-60 cells at a density of 2 x 10⁵ cells/mL in a 24-well plate.
-
Treat the cells with varying concentrations of Keto Tamibarotene (e.g., 1 nM to 1 µM) and Tamibarotene as a positive control. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for 4-5 days.
3. Assessment of Differentiation:
-
Nitroblue Tetrazolium (NBT) Reduction Assay:
-
Harvest the cells by centrifugation.
-
Resuspend the cells in 200 µL of fresh medium containing 1 mg/mL NBT and 200 ng/mL 12-O-tetradecanoylphorbol-13-acetate (TPA).
-
Incubate for 30 minutes at 37°C.
-
Count the number of blue-black formazan-positive cells (differentiated cells) out of at least 200 cells using a light microscope.
-
-
Flow Cytometry for CD11b Expression:
-
Harvest the cells and wash with PBS containing 1% FBS.
-
Incubate the cells with a fluorescently labeled anti-CD11b antibody for 30 minutes on ice in the dark.
-
Wash the cells and resuspend in PBS.
-
Analyze the percentage of CD11b-positive cells using a flow cytometer.
-
4. Data Analysis:
-
Calculate the percentage of differentiated cells for each treatment condition.
-
Determine the EC₅₀ (half-maximal effective concentration) for both Keto Tamibarotene and Tamibarotene to compare their potencies.
Comparative Analysis: Keto Tamibarotene vs. Tamibarotene
A direct, comprehensive comparison between Keto Tamibarotene and its parent compound, Tamibarotene, is limited by the scarcity of published data on the metabolite. However, based on their structural differences, some predictions can be made.
| Feature | Tamibarotene | Keto Tamibarotene |
| Chemical Structure | Contains a tetralin ring with a methylene group at the 6-position. | Contains a tetralin ring with a ketone group at the 6-position. |
| Polarity | Less polar. | More polar due to the ketone group. |
| Metabolism | Parent drug, metabolized by CYP3A4.[4][5] | Metabolite of Tamibarotene. |
| RARα/β Agonism | Potent and selective agonist.[6][7] | Activity is not well-characterized but likely retained to some extent. |
| Pharmacokinetics | Well-characterized oral bioavailability and distribution. | Pharmacokinetic profile is not well-defined but likely differs from Tamibarotene due to increased polarity. |
Conclusion
Keto Tamibarotene is a significant metabolite of Tamibarotene, formed through CYP3A4-mediated oxidation. Its chemical structure is characterized by the presence of a ketone group on the tetralin ring, which likely influences its physicochemical and pharmacological properties. While a comprehensive understanding of its biological activity and pharmacokinetic profile requires further investigation, the analytical methods and in vitro assays described in this guide provide a solid foundation for future research. A thorough characterization of Keto Tamibarotene is essential for a complete picture of Tamibarotene's in vivo behavior and will contribute to the broader understanding of retinoid pharmacology and drug metabolism.
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